セネシフィリン N-オキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

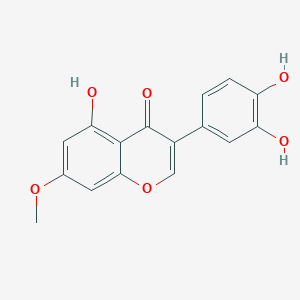

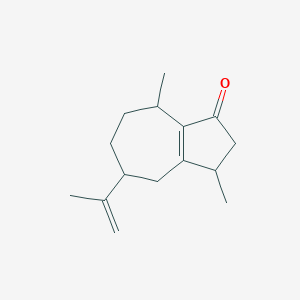

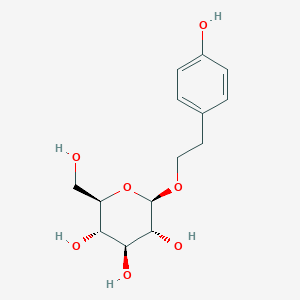

Seneciphylline N-oxide is a dehydrogenation product of Senecionine N-oxide . It is a natural compound isolated from root cultures of Senecio erucifolius (Asteraceae) . It is also found in the extracts of Adenostyles alliariae, a plant native to the western Alps . It is highly toxic to mammals and is a suspected mutagen .

Synthesis Analysis

Seneciphylline N-oxide is a pyrrolizidine alkaloid obtained from Emilia sonchifolia and is the dehydrogenation product of Senecionine N-oxide . It is also a model system and a quinone that has been shown to be regulated in transcriptional regulation and protein synthesis .Molecular Structure Analysis

Seneciphylline N-oxide has a molecular formula of C18H23NO6 . Its average mass is 349.378 Da and its monoisotopic mass is 349.152527 Da .Chemical Reactions Analysis

Seneciphylline N-oxide is a pyrrolizidine alkaloid that undergoes biotransformation to metabolites hydrogenated at both the necine base and the necic acid moiety . This metabolism can be considered a detoxification step, as saturated necine base structures are known as the platyphylline type, which is regarded as less or nontoxic .Physical And Chemical Properties Analysis

Seneciphylline N-oxide has a molar mass of 349.38 g/mol . It has 7 H bond acceptors and 1 H bond donor . It has a polar surface area of 90 Ų . Its ACD/LogP is -0.98 .科学的研究の応用

セネシフィリン N-オキシド:科学研究における応用に関する包括的な分析

薬理学: セネシフィリン N-オキシドは、ピロリジジンアルカロイド (PA) であり、その薬理学的特性について研究されてきました。研究により、セネシフィリン N-オキシドを含む PA は、特定の真菌に対する抗菌活性など、生物系にさまざまな影響を与える可能性があることが示されています。 ただし、これらの効果が観察されるには、通常、高濃度が必要となります .

毒性学: セネシフィリン N-オキシドの毒性プロファイルは、摂取した場合の潜在的な毒性のために重要です。 セネシフィリン N-オキシドは、飲み込むと有毒であり、長期間または繰り返し暴露すると臓器に損傷を与える可能性があることがわかっています . 研究では、セネシフィリン N-オキシドを含むピロリジジンアルカロイドの細胞毒性と遺伝毒性についても調査されており、それらの安全性プロファイルを理解することが重要であることが強調されています .

環境への影響: セネシフィリン N-オキシドは、特定の植物に存在し、生態系に潜在的な影響を与える可能性があるため、その環境への影響が注目されています。 Camellia sinensis L. (茶の木) などの植物によるセネシフィリン N-オキシドの吸収、蓄積、移行、変換が研究されており、これらの化合物がどのように環境中を移動し、環境に影響を与えるかを理解しようとしています .

食品の安全性: 食品の安全性の観点から、セネシフィリン N-オキシドは、ピロリジジンアルカロイドを含んでいる可能性のある特定の食品に存在するため、評価されています。 食品中のセネシフィリン N-オキシドのレベルと影響を理解することは、消費者の安全を確保するために不可欠です .

メタボロミクス: メタボロミクス研究では、セネシフィリン N-オキシドがさまざまな生物学的サンプルにおけるマーカーとして特定されており、代謝プロセスや PA が生物に与える影響を理解するのに役立っています .

医学研究: セネシフィリン N-オキシドを伴う医学研究は、肝静脈洞閉塞症候群 (HSOS) などの健康状態に対するその潜在的な影響に焦点を当てています。この状態では、患者が摂取したハーブサンプル中の主要成分としてセネシフィリン N-オキシドが見つかっています .

作用機序

Target of Action

Seneciphylline N-oxide is a pyrrolizidine alkaloid obtained from Emilia sonchifolia and is the dehydrogenation product of Senecionine N-oxide It’s known that pyrrolizidine alkaloids and their n-oxides (panos) are emerging environmental pollutants and chemical hazards in food .

Mode of Action

It’s known that pyrrolizidine alkaloids and their n-oxides enter crops from soil and reach edible parts . The roots of plants like Camellia sinensis L. efficiently absorb these compounds, utilizing both passive and active transmembrane pathways .

Biochemical Pathways

Seneciphylline N-oxide is involved in the pyrrolizidine alkaloid biosynthesis pathway. Root cultures of Senecio erucifolius (Asteraceae) efficiently took up and incorporated putrescine and arginine into the pyrrolizidine alkaloid senecionine N-oxide . The only notable metabolic activity is the dehydrogenation of senecionine N-oxide to seneciphylline N-oxide, a process which slowly continues during a complete growth cycle of about two weeks .

Pharmacokinetics

It’s known that seneciphylline was quickly absorbed into plasma and reached the maximum concentration of 082-175 μg/mL after oral administration . Both seneciphylline and seneciphylline N-oxide were eliminated from plasma quickly .

Result of Action

It’s known that pyrrolizidine alkaloids and their n-oxides can cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of Seneciphylline N-oxide. These compounds enter crops from soil and reach edible parts . In soil experiments, tea plants exhibited weaker capabilities for the uptake and transport of these compounds compared to hydroponic conditions, likely due to the swift degradation of these compounds in the soil .

Safety and Hazards

生化学分析

Cellular Effects

Seneciphylline N-oxide has been found to have significant hepatotoxicity . It can bind to DNA or proteins after being activated in the liver

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Seneciphylline N-oxide vary with different dosages in animal models

Metabolic Pathways

Seneciphylline N-oxide is involved in metabolic pathways within the body

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Seneciphylline N-oxide involves the oxidation of Seneciphylline to form Seneciphylline N-oxide.", "Starting Materials": ["Seneciphylline"], "Reaction": [ "Seneciphylline is dissolved in a solvent such as methanol or ethanol.", "A suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite is added to the solution.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The solvent is removed under reduced pressure to obtain Seneciphylline N-oxide as a white solid." ] } | |

CAS番号 |

38710-26-8 |

分子式 |

C18H23NO6 |

分子量 |

349.4 g/mol |

IUPAC名 |

(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/t14?,15?,18-,19?/m1/s1 |

InChIキー |

COHUFMBRBUPZPA-LZUQWOSISA-N |

異性体SMILES |

CC=C1CC(=C)[C@@](C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

正規SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

ピクトグラム |

Acute Toxic; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Seneciphylline N-oxide impact insect feeding behavior?

A1: Research suggests that Seneciphylline N-oxide plays a crucial role in the defense mechanism of certain plants against insect parasites. Caterpillars of the species Grammia geneura and Estigmene acrea are known to consume plants containing this compound. Interestingly, parasitized caterpillars show an increased sensitivity to Seneciphylline N-oxide in their taste receptors [, ]. This altered taste perception promotes the ingestion of the compound, which is toxic to the parasites, showcasing a unique adaptation for survival.

Q2: Does the continuous ingestion of Seneciphylline N-oxide have any effect on the insect’s sensory system?

A2: Yes, studies on the caterpillar Estigmene acrea have demonstrated that prolonged feeding on plants rich in Seneciphylline N-oxide leads to a temporary reduction in the sensitivity of the pyrrolizidine alkaloid-sensitive taste receptor cells []. This effect was also observed after feeding the caterpillars with artificial diets containing the compound or through direct injection into their hemolymph []. Interestingly, caterpillars reared on Seneciphylline N-oxide-rich diets exhibited a less pronounced loss of sensitivity, suggesting a potential adaptation mechanism [].

Q3: Are there insects that specialize in feeding on plants containing Seneciphylline N-oxide?

A3: Yes, the caterpillar Tyria jacobaeae specializes in feeding on plants that contain pyrrolizidine alkaloids, including Seneciphylline N-oxide []. Electrophysiological studies have revealed that these caterpillars possess highly sensitive taste receptors specifically attuned to this compound, enabling them to detect it at remarkably low concentrations [].

Q4: How do invasive and native populations of Senecio vulgaris differ in their Seneciphylline N-oxide content?

A4: Research comparing native (European) and invasive (Chinese) populations of Senecio vulgaris found Seneciphylline N-oxide to be a dominant pyrrolizidine alkaloid in the roots of both populations []. Interestingly, invasive populations showed a slight trend towards lower overall pyrrolizidine alkaloid diversity and concentration, including Seneciphylline N-oxide, compared to their native counterparts [].

Q5: What analytical techniques are used to identify and quantify Seneciphylline N-oxide in plant and animal samples?

A5: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a commonly employed technique for identifying and quantifying Seneciphylline N-oxide in various matrices []. This method offers the sensitivity and selectivity required to detect and measure this compound accurately in complex biological samples [, ].

Q6: Beyond insects, are there other organisms that interact with Seneciphylline N-oxide in their environment?

A6: Yes, the leaf beetle Oreina cacaliae, unlike its cardenolide-producing relatives, secretes Seneciphylline N-oxide as part of its defensive mechanism []. This suggests that O. cacaliae sequesters the alkaloid from its host plant, such as Adenostyles leucophylla [], highlighting the ecological interplay between this compound and different species.

Q7: Has Seneciphylline N-oxide been detected in any products intended for animal consumption?

A7: Concerningly, a study analyzing horse feed discovered the presence of Seneciphylline N-oxide as a contaminant in a significant portion of the tested samples []. This finding raises concerns about potential health risks associated with pyrrolizidine alkaloid exposure in animals and emphasizes the importance of monitoring and controlling their presence in feedstuffs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)